molecular formula C39H28N4O11S2 B14883590 Dbco-AF488

Dbco-AF488

Cat. No.: B14883590
M. Wt: 792.8 g/mol
InChI Key: BNVKILBVLFUYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbco-AF488, also known as Alexa Fluor 488-DBCO, is a fluorescent dye that is widely used in biological and chemical research. This compound is a conjugate of dibenzocyclooctyne (DBCO) and Alexa Fluor 488, a bright, green-fluorescent dye. This compound is particularly useful for labeling azide-containing biomolecules through copper-free click chemistry, making it an essential tool for bioorthogonal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-AF488 involves the conjugation of dibenzocyclooctyne (DBCO) with Alexa Fluor 488. The reaction typically occurs under mild conditions without the need for a copper catalyst, which is advantageous for biological applications. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions

Dbco-AF488 primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the covalent coupling of azide-containing biomolecules without the need for a copper catalyst .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-functionalized compounds or biomolecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents such as DMSO or DMF .

Major Products

The major products formed from reactions involving this compound are stable triazole linkages. These linkages are highly stable and do not interfere with the biological activity of the labeled biomolecules .

Scientific Research Applications

Dbco-AF488 has a wide range of applications in scientific research:

Mechanism of Action

Dbco-AF488 exerts its effects through bioorthogonal click chemistry. The DBCO moiety reacts with azide groups to form a stable triazole linkage, allowing for the specific labeling of azide-containing biomolecules. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in living systems .

Comparison with Similar Compounds

Dbco-AF488 is unique due to its high reactivity and specificity in copper-free click chemistry. Similar compounds include:

This compound stands out due to its bright fluorescence, photostability, and hydrophilicity, making it highly suitable for various biological and chemical applications .

Properties

Molecular Formula

C39H28N4O11S2

Molecular Weight

792.8 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C39H28N4O11S2/c40-29-15-13-26-33(27-14-16-30(41)37(56(51,52)53)35(27)54-34(26)36(29)55(48,49)50)25-12-11-23(19-28(25)39(46)47)38(45)42-18-17-32(44)43-20-24-7-2-1-5-21(24)9-10-22-6-3-4-8-31(22)43/h1-8,11-16,19,40H,17-18,20,41H2,(H,42,45)(H,46,47)(H,48,49,50)(H,51,52,53)

InChI Key

BNVKILBVLFUYQW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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